2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(ethoxycarbonyl)phenyl)propanoic acid
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Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(ethoxycarbonyl)phenyl)propanoic acid is a complex organic compound known for its unique structural properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(ethoxycarbonyl)phenyl)propanoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The process often starts with commercially available N-Fmoc-protected α-amino acids. The Arndt-Eistert protocol is commonly applied, which involves the homologation of α-amino acids to β-amino acids in two steps with high yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using automated peptide synthesizers, which can handle the complex steps of Fmoc protection and subsequent reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(ethoxycarbonyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(ethoxycarbonyl)phenyl)propanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of protein and peptide interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(ethoxycarbonyl)phenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The Fmoc group provides stability and protection to the amino acid, allowing it to participate in various biochemical pathways without premature degradation. The compound’s reactivity is primarily due to the presence of the fluorenylmethyloxycarbonyl group, which can be selectively removed under mild conditions to reveal the active amino acid .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-4-azidobutanoic acid
Uniqueness
What sets 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(ethoxycarbonyl)phenyl)propanoic acid apart from similar compounds is its specific structural configuration, which provides unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over molecular interactions .
Properties
Molecular Formula |
C27H25NO6 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
3-(2-ethoxycarbonylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C27H25NO6/c1-2-33-26(31)18-10-4-3-9-17(18)15-24(25(29)30)28-27(32)34-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,28,32)(H,29,30) |
InChI Key |
WGOWAEIPBGBMJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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